Bacteriocin hiracin-JM79 is a ribosomally synthesized antimicrobial peptide produced by the bacterium Enterococcus hirae DCH5, which was isolated from Mallard ducks (Anas platyrhynchos). This compound belongs to the class IIa bacteriocins, characterized by their ability to inhibit the growth of various Gram-positive bacteria. Hiracin-JM79 exhibits significant potential as a natural preservative in food systems and as a therapeutic agent in clinical settings due to its antimicrobial properties.
Hiracin-JM79 is derived from Enterococcus hirae, a lactic acid bacterium. The strain DCH5 was specifically identified for its bacteriocin production capabilities. The organism's natural habitat, primarily in the gastrointestinal tracts of birds, contributes to its unique biochemical properties and its potential applications in food safety and preservation.
Hiracin-JM79 is classified within the bacteriocin family, specifically as a class IIa bacteriocin. Class IIa bacteriocins are known for their heat stability and broad-spectrum antimicrobial activity, making them suitable candidates for various applications in food technology and medicine.
The synthesis of hiracin-JM79 involves several key steps:
Technical details indicate that the production can be optimized by adjusting factors such as temperature, pH, and nutrient availability during fermentation processes .
Hiracin-JM79 consists of 74 amino acids, including a 30-amino-acid N-terminal signal peptide that facilitates its secretion via the general secretory pathway. The mature peptide comprises 44 amino acids that are responsible for its antimicrobial activity. The primary structure has been elucidated through amino acid sequencing and DNA analysis, revealing critical insights into its functional domains .
The nucleotide sequence associated with hirJM79 spans approximately 2838 base pairs and includes several open reading frames (ORFs) that encode not only the bacteriocin but also an immunity protein (hiriJM79) that protects producing cells from self-intoxication .
Hiracin-JM79 primarily exerts its antimicrobial effects through membrane disruption in sensitive bacterial strains. The mechanism involves binding to specific receptors on target cells, leading to pore formation that compromises membrane integrity.
Technical details regarding the reaction kinetics indicate that the bacteriocin's activity can be quantified using assays such as agar diffusion tests and microtiter plate assays, which measure growth inhibition of indicator strains exposed to varying concentrations of hiracin-JM79 .
The mechanism of action of hiracin-JM79 involves several steps:
Data suggests that the efficiency of this process can vary based on the type of bacterial strain targeted, with some strains exhibiting greater susceptibility than others .
Hiracin-JM79 is characterized by its stability under various environmental conditions. It retains antimicrobial activity across a range of temperatures and pH levels typical of food processing environments.
Relevant data indicate that these properties enhance its applicability in food preservation and therapeutic contexts.
Bacteriocin hiracin-JM79 has several promising applications:
Hiracin JM79 (HirJM79) is a Sec-dependent bacteriocin first isolated from Enterococcus hirae DCH5, a strain recovered from the intestinal content of wild mallard ducks (Anas platyrhynchos) [1] [4]. This bacteriocin was identified during screenings for novel antimicrobial agents produced by lactic acid bacteria (LAB), with its discovery published in 2008. The structural gene hirJM79 encodes a 74-amino-acid prepeptide comprising a 30-amino-acid N-terminal signal peptide (SPHirJM79) and a 44-amino-acid mature bacteriocin [1] [5]. The secretion mechanism relies on the universally conserved Sec pathway, where the signal peptide directs translocation via the SecYEG translocon complex and SecA ATPase [1]. This pathway distinguishes HirJM79 from leaderless bacteriocins (e.g., enterocin L50) that bypass classical secretion systems [5].
Genomic analyses confirm that HirJM79 is genetically identical to bacteriocin T8 and bacteriocin 43, produced by healthcare-associated Enterococcus faecium lineages [2]. The hirJM79 gene cluster includes the immunity gene hiriJM79, which confers self-protection to the producer strain [1]. Heterologous production has been achieved in diverse hosts, including Lactococcus lactis, Lactobacillus sakei, Enterococcus faecalis, and the yeast Pichia pastoris, using plasmids like pMG36c (constitutive promoter P32) and pNZ8048 (inducible PNisA promoter) [1] [4]. Recombinant systems significantly enhance HirJM79 yields compared to native E. hirae, though antimicrobial activity per unit quantity remains lower, suggesting post-translational modifications may influence functionality [4].
Table 1: Heterologous Production Systems for HirJM79
Host System | Expression Vector | Promoter Type | Relative Yield | Key Findings |
---|---|---|---|---|
Lactococcus lactis | pMG36c | Constitutive (P32) | 3.5x higher | Highest yield among LAB hosts; retained bioactivity |
Pichia pastoris | pPICZαA | AOX1 inducible | 4.2x higher | Efficient secretion via α-factor leader peptide |
Enterococcus faecium | pNZ8048 | Inducible (PNisA) | 2.8x higher | Enabled coproduction with enterocin P |
Table 2: Genetic and Structural Features of HirJM79
Feature | Characteristic | Biological Significance |
---|---|---|
Gene cluster | hirJM79 (structural), hiriJM79 (immunity) | Self-protection against autotoxicity |
Prepeptide length | 74 amino acids | Includes 30-aa signal peptide and 44-aa mature peptide |
Secretion pathway | Sec-dependent | Requires signal peptide recognition by Sec translocon |
Mature peptide molecular weight | 5.2 kDa | Confirmed by SDS-PAGE and mass spectrometry [6] |
Homologs | Bacteriocin T8, Bacteriocin 43 | Identical activity spectra and genetic sequences [2] |
HirJM79 exhibits broad-spectrum activity against Gram-positive pathogens, including Listeria monocytogenes, Staphylococcus aureus, and vancomycin-resistant enterococci (VRE), positioning it as a promising candidate for combating antimicrobial resistance (AMR) [1] [2]. Its mechanism involves membrane disruption via pore formation, leading to ion leakage and cell death [5]. Crucially, HirJM79 retains efficacy against clinical VRE lineages (e.g., sequence type ST117) that dominate hospital outbreaks, where it provides a competitive advantage to producer strains in the gastrointestinal tract [2]. Genomic surveillance reveals that bacteriocin T8 (HirJM79) is enriched in emergent vancomycin-resistant E. faecium (VREfm) lineages (ST80, ST117), suggesting it drives ecological success in nosocomial environments through microbial antagonism [2].
In probiotic research, HirJM79 production is leveraged to enhance the robustness of lactic acid bacteria (LAB) against pathogens. Recombinant probiotics like Lactobacillus plantarum and Lactococcus lactis engineered to express HirJM79 show potential for food preservation and gut microbiome modulation [1] [9]. For instance, coculture systems demonstrate that HirJM79-producing LAB inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and reduce adhesion to human epithelial cells [8]. Additionally, its narrow activity spectrum minimizes collateral damage to commensal microbiota—a critical advantage over broad-spectrum antibiotics [5] [7].
Synthetic biology platforms like PARAGEN 1.0 enable cell-free synthesis of HirJM79, bypassing traditional cultivation bottlenecks [10]. This facilitates high-throughput screening for synergistic combinations with conventional antibiotics (e.g., daptomycin) against VRE [7]. In aquaculture, HirJM79-producing LAB are investigated as antibiotic alternatives to control Aeromonas hydrophila and Vibrio anguillarum infections without promoting AMR dissemination [3] [9].
Table 3: Antimicrobial Spectrum of HirJM79
Target Pathogen | Inhibition Efficacy | Clinical Relevance |
---|---|---|
Listeria monocytogenes | High (90% growth suppression) | Foodborne pathogen; causes listeriosis |
Vancomycin-resistant E. faecium (ST117) | Moderate to high | Dominant nosocomial lineage; bloodstream infections |
Methicillin-resistant S. aureus (MRSA) | Moderate | Skin/soft tissue infections; biofilm former |
Pseudomonas aeruginosa | Low | Opportunistic pathogen; intrinsic resistance to HirJM79 |
Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8